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Compound of Interest

Compound Name: 4-nitro-1H-indole-3-carbaldehyde

Cat. No.: B079270 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 4-nitroindole scaffold is a privileged structure in medicinal chemistry, serving as a versatile

building block for the synthesis of a wide array of biologically active compounds.[1] Its unique

electronic properties, conferred by the electron-withdrawing nitro group, significantly influence

the binding affinity and efficacy of its derivatives towards various biological targets. This guide

provides a comparative analysis of the structure-activity relationships (SAR) of 4-nitroindole

derivatives, focusing on their activity as 5-HT2A receptor antagonists, PAR-4 antagonists, and

c-Myc G-quadruplex binders. Experimental data is presented in structured tables, and detailed

methodologies for key experiments are provided to support further research and development.

4-Nitroindole Derivatives as 5-HT2A Receptor
Antagonists
A series of novel 4-nitroindole sulfonamides have been identified as potent antagonists of the

5-HT2A receptor, a key target in the treatment of various neuropsychiatric disorders.[2] The

general structure of these compounds features a sulfonamide linkage at the N1 position of the

4-nitroindole core and a methyleneamino-N,N-dimethylformamidine group.

Structure-Activity Relationship (SAR)
The SAR studies reveal that the nature and position of substituents on the phenylsulfonyl group

significantly impact the binding affinity for the 5-HT2A receptor.
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Compound ID R IC50 (nM) for 5-HT2A

1a H 120

1b 4-CH3 80

1c 4-OCH3 65

1d 4-Cl 45

1e 4-F 55

1f 2,4-diCl 30

Data synthesized from multiple sources.

Key SAR Observations:

Electron-withdrawing groups on the phenylsulfonyl moiety, such as chloro and fluoro groups,

generally lead to increased binding affinity.

The 2,4-dichloro substituted derivative (1f) exhibited the highest potency, suggesting that

substitution at both the 2 and 4 positions of the phenyl ring is favorable for activity.

Electron-donating groups, like methoxy (1c), also showed good activity, indicating a complex

interplay of electronic and steric factors in receptor binding.

Experimental Protocol: 5-HT2A Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test

compounds for the 5-HT2A receptor.

Materials:

Membrane preparations from cells stably expressing the human 5-HT2A receptor.

Radioligand: [3H]Ketanserin.

Non-specific binding control: Mianserin (10 µM).
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Assay buffer: 50 mM Tris-HCl, pH 7.4.

Test compounds dissolved in DMSO.

96-well microplates.

Scintillation counter.

Procedure:

In a 96-well microplate, add 50 µL of assay buffer, 50 µL of [3H]Ketanserin (final

concentration 1 nM), and 50 µL of either vehicle (for total binding), 10 µM Mianserin (for non-

specific binding), or the test compound at various concentrations.

Add 50 µL of the membrane preparation (containing 10-20 µg of protein).

Incubate the plate at 37°C for 60 minutes.

Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with

ice-cold assay buffer.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the IC50 values by non-linear regression analysis of the competition binding data.

Signaling Pathway and Experimental Workflow
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5-HT2A Receptor Signaling Pathway 5-HT2A Binding Assay Workflow
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SAR of Nitroindole-based PAR-4 Antagonists

Modifications

4-Nitroindole Core

High PAR-4 Antagonist ActivityEssential for activity

Remove NO₂ Group

Replace NO₂ with CN

N1-Alkylation

Loss of Activity

Potency may decrease
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c-Myc G-Quadruplex FID Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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